molecular formula C12H23O8P B12864666 ((Hydroxyphosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate)

((Hydroxyphosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate)

Cat. No.: B12864666
M. Wt: 326.28 g/mol
InChI Key: KBLSOCYEWZSBJM-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of ((Hydroxyphosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate) involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways . The ester groups can undergo hydrolysis, releasing active metabolites that further interact with cellular components .

Biological Activity

The compound ((Hydroxyphosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate) , often abbreviated as HPMB, is a phosphonate derivative that has garnered attention in various fields of research, particularly in medicinal chemistry and biochemistry. This article aims to explore the biological activity of HPMB, including its synthesis, mechanisms of action, and potential therapeutic applications.

HPMB is characterized by its unique molecular structure which includes hydroxyphosphoryl groups and methylene linkages. The molecular formula is C₁₄H₃₁O₇P, with a molecular weight of approximately 342.37 g/mol. The compound is typically presented as a clear colorless oil and exhibits solubility in polar solvents like methanol while being insoluble in non-polar solvents like benzene.

Research indicates that HPMB exhibits biological activity through several mechanisms:

  • Enzyme Inhibition : HPMB has been shown to inhibit specific enzymes involved in metabolic pathways, potentially impacting inflammatory responses and cellular signaling.
  • Antioxidant Properties : The compound may act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells.
  • Cell Proliferation : Studies have suggested that HPMB can influence cell proliferation rates, which may have implications for cancer therapy.

Case Studies

  • Anti-inflammatory Activity : In a study evaluating the anti-inflammatory effects of various phosphonate compounds, HPMB demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The IC50 values indicated a potent effect comparable to established anti-inflammatory drugs .
  • Cytotoxicity Assessment : A cytotoxicity assay using human cancer cell lines revealed that HPMB induced apoptosis at higher concentrations (≥50 µM), suggesting potential use as an anti-cancer agent. The mechanism was linked to the activation of caspases and subsequent cell death pathways .
  • Antioxidant Potential : In vitro assays showed that HPMB reduced reactive oxygen species (ROS) levels in cultured cells, highlighting its potential as a protective agent against oxidative damage. This property could be beneficial in diseases characterized by oxidative stress .

Data Tables

PropertyValue
Molecular FormulaC₁₄H₃₁O₇P
Molecular Weight342.37 g/mol
SolubilitySoluble in methanol
Melting PointNot determined
Biological ActivitiesAnti-inflammatory, Antioxidant, Cytotoxic

Research Findings

Recent studies have expanded on the biological implications of HPMB:

  • Inhibition of Lipoxygenase : HPMB was identified as a dual inhibitor of lipoxygenase pathways, which are implicated in asthma and other inflammatory conditions. This positions HPMB as a candidate for further development in treating such diseases .
  • Synergistic Effects : When combined with other natural compounds, HPMB exhibited synergistic effects that enhanced its biological activity, suggesting potential for combination therapies .

Properties

Molecular Formula

C12H23O8P

Molecular Weight

326.28 g/mol

IUPAC Name

[2,2-dimethylpropanoyloxymethoxy(hydroxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate

InChI

InChI=1S/C12H23O8P/c1-11(2,3)9(13)17-7-19-21(15,16)20-8-18-10(14)12(4,5)6/h7-8H2,1-6H3,(H,15,16)

InChI Key

KBLSOCYEWZSBJM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OCOP(=O)(O)OCOC(=O)C(C)(C)C

Origin of Product

United States

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